molecular formula C16H22N2O B11858424 2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one

2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B11858424
M. Wt: 258.36 g/mol
InChI Key: PHIXZMBLONBEOV-UHFFFAOYSA-N
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Description

2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spiro linkage between a diazaspirodecane core and a phenethyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic core followed by the introduction of the phenethyl group. One common synthetic route includes the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives

Uniqueness

2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spirocyclic structure and the presence of the phenethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-(2-phenylethyl)-2,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C16H22N2O/c19-15-12-16(7-9-17-10-8-16)13-18(15)11-6-14-4-2-1-3-5-14/h1-5,17H,6-13H2

InChI Key

PHIXZMBLONBEOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CCC3=CC=CC=C3

Origin of Product

United States

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